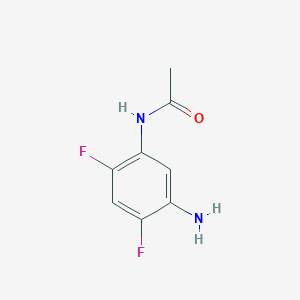

N-(5-amino-2,4-difluorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2,4-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O/c1-4(13)12-8-3-7(11)5(9)2-6(8)10/h2-3H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYRSQRTACVHAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155949-10-2 | |

| Record name | N-(5-amino-2,4-difluorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 5 Amino 2,4 Difluorophenyl Acetamide and Its Derivatives

Direct Synthetic Routes to N-(5-amino-2,4-difluorophenyl)acetamide

Direct synthetic methods focus on creating the target molecule by forming the essential amide bond on a precursor that already contains the necessary amino or amino-precursor group.

A conceptually straightforward approach to this compound is the direct acylation of 4,6-difluoro-1,3-phenylenediamine. This method involves the reaction of the diamine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. However, a significant challenge in this approach is achieving regioselectivity. The two amino groups on the phenylenediamine ring possess different nucleophilicity due to the electronic influence of the fluorine atoms. The amino group at the 1-position is situated between two electron-withdrawing fluorine atoms, reducing its nucleophilicity compared to the amino group at the 3-position.

Controlling the reaction conditions is crucial to selectively acylate the desired amino group. In related systems, such as the acylation of 4-nitro-1,3-phenylenediamine, selective acylation at the more nucleophilic 1-amino position (para to the nitro group) can be achieved in high yield by using specific solvents and bases like pyridine (B92270). google.com However, for 4,6-difluoro-1,3-phenylenediamine, the less hindered and more basic 3-amino group would likely be the preferred site of acylation, leading to the undesired isomer. To circumvent this, a protection-deprotection strategy might be employed, where one amino group is temporarily blocked to direct the acylation to the intended position. nih.gov

A more reliable and commonly employed direct route begins with a fluorinated aniline (B41778) that already contains a precursor to the final amino group, typically a nitro group. This two-step process involves the acylation of 2,4-difluoro-5-nitroaniline (B173925), followed by the reduction of the nitro group.

Acylation: The initial step is the N-acetylation of 2,4-difluoro-5-nitroaniline to yield N-(2,4-difluoro-5-nitrophenyl)acetamide. This reaction is typically carried out using standard acetylating agents. A procedure for a closely related compound, N-(2,4-difluoro-6-nitrophenyl)-acetamide, involves reacting the aniline precursor with acetyl chloride in the presence of pyridine in a tetrahydrofuran (B95107) (THF) solvent, achieving a high yield of 96%. chemicalbook.com Similar conditions, often using acetic anhydride with a catalytic amount of acid or a base, are effective for this transformation. google.comprepchem.com

Reduction: The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product, this compound. This is a standard transformation for which numerous reagents are available, with the choice depending on the desired selectivity and reaction scale. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd-C) or chemical reduction using metals in acidic media (e.g., Fe/HCl, Sn/HCl). google.comrsc.org

The following table summarizes typical conditions for this two-step approach.

| Step | Starting Material | Reagents | Solvent | Typical Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Acylation | 2,4-Difluoro-5-nitroaniline | Acetyl Chloride, Pyridine | THF | Stir at room temperature | N-(2,4-difluoro-5-nitrophenyl)acetamide | High (>90%) chemicalbook.com |

| Reduction | N-(2,4-difluoro-5-nitrophenyl)acetamide | H₂, Pd/C (10%) | Ethanol (B145695) or Ethyl Acetate (B1210297) | Room temperature, atmospheric pressure | This compound | Generally high |

While a specific one-pot process for this compound is not widely documented, the principles of one-pot synthesis are often applied to structurally related amides to improve efficiency. These methods combine multiple reaction steps into a single procedure without isolating intermediates, saving time and resources. For instance, derivatives of N-phenyl-2-(phenyl-amino) acetamide (B32628) have been synthesized using a one-pot, three-step sequence based on the Schotten-Baumann reaction, demonstrating how complexity can be built efficiently in a single vessel. ijper.org Such strategies minimize waste and can simplify purification, representing an area of ongoing development for the synthesis of complex aniline derivatives.

Indirect Synthetic Pathways Involving Precursor Functionalization

Indirect pathways involve starting with a functionalized benzene (B151609) ring and sequentially introducing the required amino and acetamide groups through a series of chemical transformations.

This strategy begins with a halogenated and nitrated difluorobenzene, such as 5-chloro-2,4-difluoronitrobenzene. This intermediate can be synthesized from precursors like 2,4,5-trichloronitrobenzene (B44141) by reacting it with an alkali metal fluoride. google.com From this halogenated intermediate, there are a few potential routes:

Amination then Acetylation: The chloro group can be substituted with an amino group via nucleophilic aromatic substitution (SNAr) with ammonia (B1221849). The resulting 2,4-difluoro-5-nitroaniline is then carried forward using the acylation and reduction sequence described in section 2.1.2.

Reduction, Acetylation, then Amination: Alternatively, the nitro group of 5-chloro-2,4-difluoronitrobenzene could be reduced to an amine first. The resulting 5-chloro-2,4-difluoroaniline (B1360899) could then be acetylated. However, introducing the final amino group would be challenging, as substitution of the chlorine would be difficult on the now electron-rich and deactivated ring system.

Therefore, the most viable pathway involving a halogenated intermediate typically uses the halogen as a placeholder or a group that is transformed early in the synthesis into one of the desired functionalities.

In the context of synthesizing this compound, the term "reductive amination" most practically refers to the formation of the amine functionality via the reduction of a nitro group. This transformation is the final and critical step in the most common synthetic route (detailed in 2.1.2). The choice of reducing agent is important to ensure that the fluorine atoms and the acetamide group remain intact.

Several methods are effective for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is often the cleanest method, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). These reactions are typically run in solvents like ethanol or ethyl acetate and often proceed with high yield under mild conditions.

Metal-Acid Systems: Classic methods using a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are robust and effective. Iron in the presence of acetic acid or ammonium (B1175870) chloride is a milder alternative.

Transfer Hydrogenation: This method avoids the use of gaseous hydrogen. Instead, a hydrogen donor like ammonium formate (B1220265) or cyclohexene (B86901) is used in conjunction with a catalyst like Pd/C.

Sulfide (B99878) Reagents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (Na₂S) can also be used for this reduction, often under aqueous or biphasic conditions.

The following table compares these common reduction methods.

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yield, simple workup | Requires specialized equipment for handling H₂ gas |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl | Inexpensive, robust, widely applicable | Strongly acidic, workup can be cumbersome |

| Transfer Hydrogenation | Pd/C, Ammonium Formate | Avoids H₂ gas, mild conditions | Can be slower, reagent cost may be higher |

| Sulfide Reagents | Na₂S₂O₄, Na₂S | Useful for selective reductions, mild | Can generate sulfur byproducts, potential odor issues |

Derivatization of Difluorophenyl Intermediates

The synthesis of this compound fundamentally relies on the strategic manipulation of difluorophenyl precursors. A common route involves starting with a difluoroaniline derivative, such as 2,4-difluoro-5-nitroaniline. The synthesis proceeds through a multi-step process that typically includes the protection of the existing amino group, or the reduction of a nitro group to an amine, followed by a selective acetylation reaction.

One general synthetic strategy begins with a suitably substituted phenylenediamine. For instance, a process might start with the protection of one amino group in a compound like 1,4-diaminobenzene (p-phenylenediamine) using a tert-butyloxycarbonyl (BOC) protecting group. nih.gov This mono-protected intermediate can then undergo acylation. nih.gov In the context of our target molecule, a similar approach would be applied to a difluorinated analog. The process would involve the selective acylation of the amino group at the C-1 position of a molecule like 2,4-difluoro-1,5-diaminobenzene. The final step would be the removal of any protecting groups, if used, to yield the desired this compound. The strategic introduction of fluorine atoms into the precursors is a key aspect, often accomplished using specialized fluorinating reagents during earlier stages of the synthesis of the difluorophenyl intermediates themselves. mdpi.com

Catalytic Approaches in Acetamide Synthesis

Catalysis offers efficient and selective methods for forming the crucial amide bond in acetamide synthesis. Transition metals, particularly palladium, play a significant role in these transformations.

Palladium-Catalyzed Amidation Reactions

Palladium-catalyzed reactions are powerful tools in modern organic synthesis for forming carbon-nitrogen bonds. While direct palladium-catalyzed amidation of a difluoroaniline is a viable pathway, palladium catalysis also finds application in the further derivatization of the acetamide product. For example, N-(2-aminophenyl)acetamide has been effectively used as a bidentate directing group in palladium-catalyzed ortho-arylation reactions. nih.gov This methodology allows for the selective introduction of aryl groups onto the benzamide (B126) ring system. nih.gov In such a reaction, the acetamide and the adjacent amino group would coordinate to the palladium catalyst, directing the C-H activation to the ortho position. This demonstrates the potential for palladium-mediated transformations to modify this compound, creating more complex molecular architectures.

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals can be utilized to mediate transformations involving acetamide structures. The amino and acetamido groups on the phenyl ring are effective coordinating sites for various metal ions. Research has shown the synthesis of transition metal complexes with ligands containing acetamide functionalities, such as N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide, which forms stable chelates with Cu(II), Ni(II), Zn(II), Co(II), Fe(II), and Mn(II). researchgate.net Similarly, N-(2-oxo-1,2-dihydropyrimidin-4-ylcarbamothioyl) acetamide has been used to prepare octahedral complexes with a range of transition metals. pjmhsonline.com These studies indicate that the this compound molecule possesses the necessary functional groups to act as a ligand, suggesting its potential use in coordination chemistry and the synthesis of novel metal-organic compounds.

Optimization of Reaction Conditions and Yields in Acetamide Synthesis

Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters, including the choice of solvent, temperature, and pressure.

Solvent System Effects on Reaction Efficiency

The solvent system is a critical factor that can significantly influence the rate and yield of amidation reactions. The choice of solvent affects the solubility of reactants and can mediate the reactivity of the acylating agent and the amine. In a study on the synthesis of N-amino pyridine-2,6-dione derivatives, a related multi-component reaction, the yield was found to be highly dependent on the solvent. researchgate.net While reactions at room temperature in various solvents gave only trace amounts of the product, conducting the reaction at reflux temperatures resulted in significantly higher yields. researchgate.net N,N-dimethylformamide (DMF) proved to be the most effective solvent, providing an 80% yield. researchgate.net In other syntheses, such as the condensation of p-nitrobenzoic acid with aniline, inert aliphatic or aromatic solvents like 1,2-dichloroethane (B1671644) are preferred. google.com

Table 1: Effect of Different Solvents on Product Yield at Reflux Conditions Data adapted from a study on a related acetamide synthesis. researchgate.net

| Solvent | Yield (%) |

|---|---|

| Ethanol | 58 |

| Methanol | 47 |

| Acetonitrile | 65 |

| Tetrahydrofuran (THF) | 51 |

Temperature and Pressure Optimization

Temperature is a key parameter in controlling the kinetics of acetamide synthesis. As demonstrated in the solvent effect studies, increasing the temperature from ambient to reflux conditions can dramatically increase the product yield from trace amounts to upwards of 80%. researchgate.net This is a common strategy in acylation reactions to overcome the activation energy barrier. For instance, the condensation of p-nitro-benzoic acid with aniline is preferably carried out at approximately 170° C. google.com

In the synthesis of N-(2,5-difluorophenyl) acetamide, a related compound, the duration of cooling was also found to be a factor. researchgate.netresearchgate.net Increasing the time the reaction mixture was stirred in an ice bath allowed for more complete precipitation of the product, leading to an increased isolated yield. researchgate.netresearchgate.net

Table 2: Impact of Reaction Time on Yield for N-(2,5-difluorophenyl) acetamide Synthesis Data adapted from a study on a related difluorophenyl acetamide. researchgate.netresearchgate.net

| Experiment | Amount of Starting Reagent | Stirring Time in Ice | Yield (%) |

|---|---|---|---|

| 1 | Standard Amount | Standard Time | 91 |

| 2 | Varied Amount | Longer Time | >91 |

Pressure is generally less of a critical parameter for these types of liquid-phase reactions unless volatile reagents or byproducts are involved. Most acetamide syntheses are conducted at atmospheric pressure.

Catalyst Loading and Ligand Effects in the Synthesis of this compound and its Derivatives

The synthesis of this compound and its structural analogs often relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The efficacy of these transformations is profoundly influenced by the choice of catalyst, the nature of the ancillary ligand, and the precise catalyst loading. These factors collectively govern the reaction's yield, rate, and selectivity by modulating the properties of the catalytically active palladium species.

Catalyst Loading Optimization

In palladium-catalyzed amination reactions, optimizing the catalyst loading is a critical parameter that balances reaction efficiency with economic and environmental considerations. High catalyst loadings can lead to faster reactions and higher yields but increase costs and the potential for metal contamination in the final product. Conversely, very low catalyst loadings, while desirable, may result in incomplete conversion or require harsh reaction conditions.

For the synthesis of complex molecules such as derivatives of this compound, catalyst loading is often determined empirically based on the reactivity of the substrates. For instance, in the coupling of ortho-substituted aryl chlorides, a notoriously challenging substrate class due to steric hindrance, an increase in catalyst loading is often necessary to achieve reasonable yields. mit.edu Studies on the coupling of N-methyl anilines with aryl chlorides have shown that increasing the palladium catalyst loading from 0.1 mol% to 0.3 mol% can be crucial for achieving a successful transformation, particularly with sterically demanding ortho-substituted substrates. mit.edu In some challenging cases, such as the coupling of a highly substituted aniline with an ortho-substituted aryl chloride, the catalyst loading might need to be increased to as high as 0.5 mol% to obtain an excellent yield. mit.edu

The principle of adjusting catalyst loading based on substrate reactivity is a general theme in palladium catalysis. For instance, in the amination of dichloroquinolines, a catalyst loading of 4 mol% was employed for the monoamination of a less reactive chlorine position. epo.org This highlights the necessity of fine-tuning the amount of catalyst to overcome the activation barriers associated with specific substrates.

Ligand Effects on Catalytic Activity

The ligand bound to the palladium center plays a pivotal role in determining the outcome of the catalytic reaction. google.com The ligand's steric and electronic properties directly influence the stability of the palladium complexes, the rate of oxidative addition, and the facility of reductive elimination—the key steps in the Buchwald-Hartwig catalytic cycle.

Sterically Hindered Biaryl Phosphine (B1218219) Ligands: A significant advancement in Buchwald-Hartwig amination has been the development of bulky, electron-rich biaryl phosphine ligands. These ligands, such as the JohnPhos, CyJohnPhos, and XPhos family, are designed to promote the formation of monoligated, 14-electron palladium(0) species, which are highly active in the catalytic cycle. The steric bulk of these ligands facilitates the reductive elimination step and can prevent the formation of inactive off-cycle species.

In the context of synthesizing derivatives structurally related to this compound, the choice of ligand is critical. For example, in the amination of 4-bromo-7-azaindole derivatives, a screen of various biaryl and alkyl phosphine ligands was conducted. mdpi.com The combination of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand, in the presence of Cs₂CO₃ as the base, was found to be crucial for the successful C-N bond formation with amides, amines, and amino acid esters. mdpi.com For the related C-O coupling with phenols, the same ligand, Xantphos, with Pd(OAc)₂ and K₂CO₃, proved to be the optimal system. mdpi.com

Specialized Ligands for Challenging Substrates: For particularly challenging substrates, such as sterically hindered or electron-deficient aryl halides, specialized ligands have been developed. YPhos, an ylide-substituted phosphine, has demonstrated high catalytic activity in the C-N coupling of aryl chlorides at room temperature, outperforming many established phosphine ligands. google.com Its high donor strength and unique architecture contribute to its remarkable performance. google.com

In the amination of dichloroquinolines with bulky adamantane-containing amines, the choice between BINAP and DavePhos as the ligand was found to be critical. epo.org While BINAP was effective in many cases, the more sterically demanding DavePhos was necessary to promote the diamination reaction and to couple the most sterically hindered amine. epo.org This demonstrates that the ligand must be carefully selected to match the steric and electronic demands of the specific coupling partners.

The table below summarizes the effect of different ligands on the yield of palladium-catalyzed amination reactions for substrates structurally related to the target compound's precursors.

| Catalyst System | Ligand | Substrate 1 | Substrate 2 | Yield (%) | Reference |

| Pd₂(dba)₃ / Cs₂CO₃ | Xantphos | N-Benzyl-4-bromo-7-azaindole | Benzamide | 85 | mdpi.com |

| Pd(OAc)₂ / K₂CO₃ | Xantphos | N-Benzyl-4-bromo-7-azaindole | Phenol (B47542) | 78 | mdpi.com |

| Pd(OAc)₂ / NaOtBu | BINAP | 2,8-dichloroquinoline | Adamantan-1-amine | 64 (monoamination) | epo.org |

| Pd(OAc)₂ / NaOtBu | DavePhos | 4,8-dichloroquinoline | Adamantan-1-amine | 75 (diamination) | epo.org |

These examples underscore the profound impact of catalyst loading and ligand selection on the success of synthetic routes toward this compound and its derivatives. The careful optimization of these parameters is essential for developing efficient, selective, and high-yielding synthetic methodologies.

Advanced Spectroscopic Characterization Techniques for N 5 Amino 2,4 Difluorophenyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), all of which are present in N-(5-amino-2,4-difluorophenyl)acetamide. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a comprehensive picture of the molecule's structure can be assembled.

Proton NMR (¹H NMR) for Amide and Aromatic Proton Assignments

Proton NMR (¹H NMR) spectroscopy provides critical information about the number and types of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the amide proton (NH), the aromatic protons, the amino group (NH₂) protons, and the methyl (CH₃) protons of the acetamide (B32628) group.

The chemical shift of the amide proton is particularly informative. In many acetanilides, the amide proton signal can be found in the range of δ 5-8.5 ppm. orgchemboulder.com Its exact position is influenced by factors such as solvent and intramolecular hydrogen bonding. For instance, in ortho-substituted acetanilides, intramolecular hydrogen bonding between the amide proton and an adjacent substituent can lead to a significant downfield shift of the amide proton signal. researchgate.netcdnsciencepub.com The aromatic protons on the difluorophenyl ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts of these aromatic protons typically fall within the range of δ 6-8.5 ppm. csustan.edu The amino group protons usually appear as a broad signal, and their chemical shift can vary depending on concentration and solvent. csustan.edu The methyl protons of the acetamide group are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.2 ppm. csustan.edu

Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges for Protons in N-arylacetamides

| Proton Type | Structure Fragment | Typical Chemical Shift (ppm) |

| Amide Proton | R-NH-C(=O)-R' | 5.0 - 8.5 orgchemboulder.com |

| Aromatic Proton | Ar-H | 6.0 - 8.5 csustan.edu |

| Amino Proton | Ar-NH₂ | 1.0 - 5.0 csustan.edu |

| Methyl Proton | -C(=O)-CH₃ | ~2.2 csustan.edu |

| Benzylic Proton | Ar-C-H | 2.2 - 3.0 csustan.edu |

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and substituent effects.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically between 165-180 ppm. udel.edu The aromatic carbons will appear in the range of approximately 100-160 ppm, with the carbons directly bonded to fluorine atoms exhibiting large C-F coupling constants. The chemical shifts of these aromatic carbons are influenced by the additive effects of the substituents on the ring. oregonstate.edu The methyl carbon of the acetamide group will resonate in the upfield region, typically around 20-30 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges

| Carbon Type | Structure Fragment | Typical Chemical Shift (ppm) |

| Carbonyl Carbon | -C =O | 165 - 180 udel.edu |

| Aromatic Carbon | C -Ar | 100 - 160 |

| Methyl Carbon | -C H₃ | 20 - 30 |

Note: The chemical shifts can vary based on the specific molecular environment.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Analysis

Given the presence of two fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique for characterizing this compound. wikipedia.org The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it easy to detect. wikipedia.org The chemical shifts of the two fluorine atoms will be distinct due to their different positions on the aromatic ring relative to the amino and acetamido groups. The large chemical shift dispersion in ¹⁹F NMR, which can span over 800 ppm, allows for excellent resolution of signals. wikipedia.org For organofluorine compounds, the range is typically narrower. wikipedia.org The fluorine signals will exhibit coupling to adjacent protons (H-F coupling) and potentially to each other (F-F coupling), providing valuable information about their connectivity. wikipedia.org The analysis of these coupling constants can definitively confirm the substitution pattern on the aromatic ring. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the complete molecular structure by revealing correlations between different nuclei. longdom.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. longdom.org For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the carbons they are directly attached to (one-bond C-H coupling). youtube.comlibretexts.org This allows for the definitive assignment of each proton to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comlibretexts.org For example, the amide proton could show a correlation to the carbonyl carbon, and the methyl protons would show a correlation to the carbonyl carbon, confirming the acetamide fragment. Correlations from the aromatic protons to various aromatic carbons would further solidify the assignment of the substituted phenyl ring.

Together, these 2D NMR experiments provide a detailed connectivity map of the entire molecule, leaving little ambiguity in the structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. libretexts.org

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amide and amino functional groups, as well as the aromatic ring. Key expected absorptions include:

N-H stretching : The amide N-H stretch typically appears as a single sharp band in the region of 3400–3250 cm⁻¹. orgchemboulder.com The amino group (NH₂) will show two bands in this region.

C=O stretching (Amide I band) : A strong absorption due to the carbonyl group of the amide is expected in the range of 1700–1650 cm⁻¹. brainly.com

N-H bending (Amide II band) : This band, arising from the bending of the N-H bond coupled with C-N stretching, is typically found around 1570–1515 cm⁻¹.

Aromatic C=C stretching : Several bands in the 1600–1450 cm⁻¹ region indicate the presence of the aromatic ring. chemicalforums.com

C-F stretching : Strong absorptions due to the carbon-fluorine bonds are expected in the 1350-1100 cm⁻¹ region.

Analysis of Amide Carbonyl Stretching Frequencies

The amide I band, which is primarily due to the C=O stretching vibration, is one of the most characteristic peaks in the IR spectrum of amides and provides significant structural information. nih.govresearchgate.netnih.gov Its position is sensitive to the electronic and steric environment of the carbonyl group. For this compound, the amide I band is expected to appear in the range of 1700-1650 cm⁻¹. brainly.com The exact frequency can be influenced by factors such as hydrogen bonding. In the solid state, intermolecular hydrogen bonding between the amide groups can lower the stretching frequency compared to a dilute solution in a non-polar solvent. The electronic effects of the difluoro-substituted phenyl ring will also modulate the position of this band.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide | N-H Stretch | 3400 - 3250 orgchemboulder.com |

| Amine | N-H Stretch | 3500 - 3300 |

| Amide | C=O Stretch (Amide I) | 1700 - 1650 brainly.com |

| Amide | N-H Bend (Amide II) | 1570 - 1515 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 chemicalforums.com |

| Fluoroalkane | C-F Stretch | 1350 - 1100 |

Note: These are general ranges and can vary based on the specific molecular structure and physical state of the sample.

Detection of Aromatic and Amine Vibrational Modes

Infrared (IR) spectroscopy is a crucial tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is particularly effective for confirming the presence of its key aromatic and amine functionalities.

The aromatic ring gives rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the aromatic ring also influences the spectrum, with specific out-of-plane C-H bending vibrations providing further structural information.

The primary amine (-NH₂) group exhibits distinct vibrational modes. The N-H stretching vibrations are particularly diagnostic, typically appearing as two sharp bands in the 3500-3300 cm⁻¹ range for a primary amine. The N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ region.

The acetamide group (-NHCOCH₃) also has characteristic absorptions. The secondary amide N-H stretch is found around 3300-3100 cm⁻¹. The highly characteristic C=O stretching vibration (Amide I band) is one of the strongest absorptions in the spectrum, typically occurring between 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is found near 1570-1515 cm⁻¹. Furthermore, the C-F stretching vibrations from the difluorophenyl group are expected to produce strong bands in the 1350-1150 cm⁻¹ region.

A detailed analysis of these vibrational frequencies allows for the comprehensive identification of the compound's structural components. researchgate.netnih.gov

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) |

| Secondary Amide | N-H Stretch | 3300 - 3100 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Acetamide | C=O Stretch (Amide I) | 1680 - 1630 |

| Primary Amine | N-H Bend | 1650 - 1580 |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. nih.gov By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides precise information about a compound's elemental composition and structural arrangement. nih.gov

Electrospray Ionization (ESI-MS) and Other Soft Ionization Techniques

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound without causing significant fragmentation. harvard.edunih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.

For this compound, ESI in positive ion mode is expected to readily protonate the basic primary amine group, yielding a prominent protonated molecule [M+H]⁺. Given the molecular formula C₈H₈F₂N₂O, the monoisotopic mass is 186.0601 Da. Therefore, the ESI-MS spectrum should exhibit a strong signal at an m/z value of approximately 187.0679. The presence of this ion confirms the molecular weight of the compound. Other soft ionization techniques could also be employed, but ESI is common due to its compatibility with liquid chromatography (LC). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.govnih.gov This level of precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.gov For this compound, HRMS would be used to confirm the elemental formula C₈H₈F₂N₂O.

By measuring the m/z of the protonated molecule [M+H]⁺ with high resolution, an exact mass can be obtained and compared to the theoretical value. For instance, the calculated exact mass of [C₈H₉F₂N₂O]⁺ is 187.0677. An experimentally determined mass that matches this value to within a few parts per million provides strong evidence for the proposed chemical formula, distinguishing it from other potential isobaric compounds.

Table 2: Theoretical Mass Data for this compound

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₈H₈F₂N₂O | 186.0601 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govspringernature.com In an MS/MS experiment on this compound, the [M+H]⁺ ion (m/z ≈ 187.1) would be isolated and then subjected to collision-induced dissociation (CID). nih.gov

The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. Key fragmentation pathways for this compound would likely involve:

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for acetamides, resulting from the cleavage of the acetyl group. This would produce a fragment ion corresponding to 5-amino-2,4-difluoroaniline.

Cleavage of the amide bond: Breakage of the C-N bond between the phenyl ring and the amide nitrogen.

Loss of ammonia (B1221849) (NH₃): Potentially from the primary amine group.

By analyzing the m/z values of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the identity of this compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic systems and groups with non-bonding electrons. uzh.ch

The this compound molecule contains a substituted benzene ring, which is a strong chromophore. The electronic spectrum is expected to show absorptions characteristic of π → π* transitions within the aromatic system. uobabylon.edu.iq The presence of the amino (-NH₂) and acetamido (-NHCOCH₃) substituents, both of which have lone pairs of electrons, can lead to n → π* transitions. libretexts.orguzh.ch These substituents act as auxochromes, modifying the absorption maxima (λ_max) and molar absorptivity (ε) of the benzene chromophore, typically shifting the absorption to longer wavelengths (a bathochromic shift).

The UV-Vis spectrum of this compound, likely measured in a solvent like ethanol (B145695) or methanol, would be expected to display characteristic absorption bands in the UV region. For comparison, a similar compound, N-(4-aminophenyl) acetamide, is analyzed using UV/Vis spectroscopy. researchgate.net The exact position and intensity of these bands provide information about the electronic structure of the molecule and can be used for quantitative analysis. The absorption spectrum is a result of electronic transitions influenced by the molecular structure, including the aromatic ring and its electron-donating substituents. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | ~200 - 300 |

Crystallographic and Solid State Investigations of N 5 Amino 2,4 Difluorophenyl Acetamide Analogues

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the precise determination of molecular structures in the solid state. For analogues of N-(5-amino-2,4-difluorophenyl)acetamide, this analysis reveals key details about their geometry, conformation, and the intricate network of intermolecular interactions that govern their assembly into a crystalline lattice.

Determination of Molecular Geometry and Conformation

The molecular geometry and conformation of acetamide (B32628) derivatives are influenced by the electronic and steric nature of the substituents on the phenyl ring. In analogues such as 2-azido-N-(4-fluorophenyl)acetamide, the asymmetric unit can even contain multiple independent molecules that exhibit slight conformational differences, for instance, in the orientation of a substituent group like the azido (B1232118) moiety. nih.govnih.gov

The acetamide group itself generally adopts a planar or near-planar conformation to maximize π-conjugation. The dihedral angle between the plane of the phenyl ring and the acetamide group is a critical conformational parameter. For instance, in analogues, this angle can vary, indicating the degree of twist between the two moieties, which can be influenced by intramolecular hydrogen bonding or steric hindrance from adjacent substituents.

Key geometric parameters for a representative analogue, 2-azido-N-(4-fluorophenyl)acetamide, are detailed in the table below. These values provide a reference for the expected bond lengths and angles in similar structures.

| Parameter | Value (Molecule A) | Value (Molecule B) |

| C-C (phenyl ring) | 1.375(4) - 1.389(4) Å | 1.376(4) - 1.388(4) Å |

| C-N (amide) | 1.350(3) Å | 1.348(3) Å |

| C=O (amide) | 1.229(3) Å | 1.231(3) Å |

| N-H (amide) | 0.86 Å (fixed) | 0.86 Å (fixed) |

| C-F | 1.365(3) Å | 1.363(3) Å |

| C-N-C (angle) | 127.0(2) ° | 126.8(2) ° |

| O=C-N (angle) | 124.3(2) ° | 124.1(2) ° |

| Data derived from the crystallographic study of 2-azido-N-(4-fluorophenyl)acetamide. nih.gov |

Crystal Packing Analysis: Intermolecular Interactions

The crystal packing of this compound analogues is dominated by a combination of strong and weak intermolecular interactions. These interactions work in concert to create a stable, three-dimensional supramolecular architecture.

Hydrogen Bonding: The presence of both amino (-NH2) and acetamide (-NH-C=O) groups makes them potent hydrogen bond donors and acceptors. In the crystal structures of analogues, N-H···O hydrogen bonds are a recurring and dominant motif, often forming chains or dimeric structures. nih.govnih.gov For example, in 2-azido-N-(4-fluorophenyl)acetamide, molecules form N-H···O hydrogen-bonded chains along the c-axis. nih.govnih.gov The amino group can also participate in N-H···N or N-H···O hydrogen bonds, further stabilizing the crystal lattice. researchgate.net

π-π Stacking: The aromatic phenyl rings allow for π-π stacking interactions. These can be either face-to-face or, more commonly, offset (slipped) stacking arrangements. In 2-azido-N-(4-fluorophenyl)acetamide, slipped π-stacking interactions are observed, contributing to the cohesion between hydrogen-bonded chains. nih.govnih.gov The extent and geometry of these interactions are highly dependent on the substituents on the phenyl ring.

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit different physical properties. While no specific polymorphism studies have been reported for this compound, the potential for polymorphism exists due to the molecule's conformational flexibility and its capacity to form various hydrogen bonding networks. The crystallization conditions, such as the choice of solvent and temperature, can play a crucial role in determining which polymorphic form is obtained. rsc.orgnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts.

Quantification of Intermolecular Contact Contributions

For 2-azido-N-(4-fluorophenyl)acetamide, the Hirshfeld surface analysis reveals the following contributions of the most significant intermolecular contacts: nih.gov

| Interaction Type | Contribution (%) |

| N···H / H···N | 34.3% |

| H···H | 13.5% |

| O···H / H···O | 12.2% |

| C···H / H···C | 11.9% |

| F···H / H···F | 9.7% |

| This data highlights the predominance of hydrogen-bond related contacts (N···H and O···H) in the crystal structure of this analogue. nih.gov |

Visual Representation of Molecular Interactions in the Crystal Lattice

The Hirshfeld surface itself provides a powerful visual tool. The surface is colored according to a normalized contact distance (d_norm), where red spots indicate contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white areas represent contacts around the van der Waals separation, and blue areas indicate longer contacts.

Fingerprint plots provide a complementary visualization. They are 2D histograms of the distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Distinctive features on these plots correspond to specific interaction types. For example, sharp spikes are characteristic of strong hydrogen bonds like N-H···O, while more diffuse regions can indicate weaker contacts like H···H or C···H interactions. nih.govresearchgate.net The presence of C-F···π interactions can also be identified through specific patterns on the shape-index surface, another feature of Hirshfeld analysis. nih.gov

Computational and Quantum Chemical Studies of N 5 Amino 2,4 Difluorophenyl Acetamide

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. cyberleninka.ru It is frequently employed to determine optimized geometry, electronic properties, and vibrational frequencies. nih.gov For a molecule like N-(5-amino-2,4-difluorophenyl)acetamide, DFT calculations would provide significant insights into its fundamental chemical nature. However, no specific DFT studies for this compound have been reported.

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For analogous acetamide (B32628) derivatives, geometry optimization is typically performed using DFT with basis sets such as B3LYP/6-311G(d,p). nih.gov This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules. The analysis would yield key structural parameters like bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-N amide bond, to identify the global minimum energy conformation. Without experimental or computational data for the target molecule, no specific values can be provided.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. malayajournal.org For related aromatic amines and amides, the HOMO is often localized on the phenyl ring and the amino group, while the LUMO is distributed over the acetamide group or the aromatic ring. malayajournal.orgresearchgate.net The specific energies and localizations for this compound remain uncalculated in published literature.

An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its electrophilic and nucleophilic sites. malayajournal.org Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org For this compound, one would expect negative potential around the oxygen atom of the carbonyl group and potentially the nitrogen atoms, making them sites for electrophilic interaction. Positive potential would likely be found around the hydrogen atoms of the amino and amide groups. No specific MEP map for this compound is available.

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the hyperconjugative interactions that contribute to molecular stability. nih.govnih.gov This analysis reveals the delocalization of electron density and deviations from the idealized Lewis structure. It also calculates the natural charges on each atom, offering a more refined view of charge distribution than simpler methods. For the title compound, NBO analysis could elucidate the effects of the fluorine and amino substituents on the electronic environment of the phenyl ring and the amide group, but no such analysis has been published.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations, typically done at the same level of theory as the geometry optimization, help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and wagging of bonds. nih.gov For this compound, this would help identify characteristic frequencies for the N-H, C=O, and C-F bonds. No calculated or experimental spectra have been reported in the searched literature.

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system. While highly relevant for studying larger molecular assemblies, protein-ligand interactions, or the effects of a solvent environment, MD simulations are less commonly reported for the intrinsic properties of a small molecule in isolation. nih.govuq.edu.au There are no published MD simulation studies involving this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties (excluding biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net The fundamental principle of QSPR is that the chemical structure, encoded in the form of numerical descriptors, inherently determines the properties of a compound. nih.gov These models offer a powerful and cost-effective alternative to experimental measurements, enabling the prediction of properties even for compounds that have not yet been synthesized. nih.gov The typical workflow for developing a QSPR model involves compiling and curating a dataset of compounds with known properties, calculating a wide range of molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build and validate a predictive model. nih.govchemrxiv.org

While specific QSPR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous compounds such as aniline (B41778) and acetamide derivatives. researchgate.netsciforum.net For instance, QSPR studies on aniline derivatives have been successfully used to model and predict properties like viscosity. researchgate.netutq.edu.iq In one such study, descriptors including molecular volume, total energy, surface area, and the charge on the nitrogen atom were found to correlate well with the experimental viscosity values of a set of aniline compounds, demonstrating the utility of this approach. researchgate.net Similarly, QSPR models have been applied to predict the sensitivity of potentiometric sensors based on acetamide ionophores and to understand the properties of flavonoid acetamide derivatives. sciforum.netnih.govrsc.org

A hypothetical QSPR model for this compound and related compounds would aim to predict a specific chemical property, such as its octanol-water partition coefficient (logP), a measure of lipophilicity, based on a set of calculated molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, or quantum-chemical.

Table 1: Hypothetical QSPR Data for Predicting logP of Phenylacetamide Derivatives

This table is for illustrative purposes to demonstrate the QSPR concept, as a specific model for this compound was not found in the reviewed literature.

| Compound Name | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) (Ų) | Number of Rotatable Bonds (nRotb) | Predicted XlogP3 |

| N-phenylacetamide | 135.16 | 29.1 | 1 | 1.2 |

| N-(4-fluorophenyl)acetamide | 153.15 | 29.1 | 1 | 1.4 |

| N-(2,4-difluorophenyl)acetamide | 171.14 | 29.1 | 1 | 1.4 |

| This compound | 186.16 | 55.1 | 1 | 0.6 |

In this illustrative model, descriptors like Molecular Weight (MW), Topological Polar Surface Area (TPSA), and the Number of Rotatable Bonds (nRotb) could be used in a regression equation to predict the lipophilicity (XlogP3). uni.lu The goal is to create a statistically robust model (e.g., with a high coefficient of determination, R²) that can accurately forecast the properties of new, structurally similar compounds. researchgate.net

Prediction of Reactivity and Selectivity through Quantum Chemical Descriptors

Quantum chemical calculations provide a powerful framework for understanding and predicting the reactivity and selectivity of molecules. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can elucidate the electronic structure of a compound, offering insights into its behavior in chemical reactions. nih.govijera.com Key parameters derived from these calculations, known as quantum chemical descriptors, include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the electrostatic potential and atomic charges. researchgate.netchemrevlett.com

The HOMO and LUMO are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). chemrevlett.com The energy gap (Eg) between the HOMO and LUMO (Eg = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and prone to reaction. chemrevlett.com

For this compound, quantum chemical calculations can predict these descriptors. While a dedicated published study on this specific molecule is sparse, data for analogous structures and general principles of computational chemistry allow for an informed analysis. nih.govmdpi.com The presence of both electron-donating (amino, -NH₂) and electron-withdrawing (fluoro, -F; acetamido, -NHCOCH₃) groups on the phenyl ring creates a complex electronic environment. The amino group tends to raise the HOMO energy, increasing nucleophilicity, while the fluorine atoms and the acetamido group lower both HOMO and LUMO energies.

Computational analysis can also generate electron density maps and calculate partial atomic charges (e.g., Mulliken charges), which reveal the distribution of electrons within the molecule. nih.gov Electron-rich sites are susceptible to electrophilic attack, while electron-deficient sites are prone to nucleophilic attack. In this compound, the nitrogen of the amino group and certain positions on the aromatic ring are expected to be electron-rich (nucleophilic centers). Conversely, the carbonyl carbon of the acetamide group is an electrophilic center. The fluorine atoms create electron-deficient regions on the adjacent carbon atoms. These insights are crucial for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic attack.

Table 2: Predicted Quantum Chemical Descriptors for this compound

Descriptor values are based on computational predictions from publicly available databases or calculated using standard theoretical levels for illustrative purposes.

| Descriptor | Predicted Value | Significance in Reactivity & Selectivity |

| EHOMO | ~ -5.5 eV | Indicates electron-donating ability (nucleophilicity). Higher values suggest greater reactivity towards electrophiles. |

| ELUMO | ~ -0.8 eV | Indicates electron-accepting ability (electrophilicity). Lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (Eg) | ~ 4.7 eV | Correlates with chemical stability and reactivity. A smaller gap suggests higher polarizability and reactivity. |

| Dipole Moment (µ) | ~ 3.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

| Electrostatic Potential | N/A | Maps electron-rich (red) and electron-poor (blue) regions, predicting sites for electrophilic and nucleophilic attack. |

By analyzing these descriptors, chemists can hypothesize the most likely sites of reaction on the this compound molecule, guiding synthetic strategies and helping to understand its interaction mechanisms without the immediate need for extensive experimentation.

Chemical Reactivity and Derivatization Pathways of N 5 Amino 2,4 Difluorophenyl Acetamide

Reactivity of the Aryl Amino Group

The primary amino group attached to the difluorinated phenyl ring is a key site for a variety of chemical modifications, including acylation, sulfonamidation, diazotization, and nucleophilic substitution reactions.

Acylation and Sulfonamidation Reactions

The nucleophilic nature of the aryl amino group facilitates its reaction with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules with potential biological activity.

Acylation Reactions:

Acylation of the amino group can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction of an amino group with an acid chloride like acetyl chloride introduces an acetyl group. While specific examples for N-(5-amino-2,4-difluorophenyl)acetamide are not extensively documented in readily available literature, the general principles of acylation of anilines are well-established. The reaction of an amino group with chloroacetyl chloride, for example, is a common step in the synthesis of more complex structures. epo.org

Sulfonamidation Reactions:

The synthesis of sulfonamides from primary amines is a well-established transformation. google.com The reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or sodium carbonate would yield the corresponding sulfonamide derivative. nih.gov This reaction proceeds through the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are an important class of compounds in drug discovery. lkouniv.ac.in

A general procedure for the synthesis of sulfonamides involves dissolving the amine in a suitable solvent, such as dichloromethane, and adding the sulfonyl chloride in a dropwise manner in the presence of a base like sodium carbonate. nih.gov The reaction mixture is typically stirred at room temperature until completion. nih.gov

| Reagent Class | Example Reagent | Product Type | General Conditions |

| Acid Chloride | Acetyl chloride | N-Acyl acetamide (B32628) | Presence of a base (e.g., pyridine, triethylamine) |

| Sulfonyl Chloride | 4-Acetamidobenzenesulfonyl chloride | N-Sulfonyl acetamide | Presence of a base (e.g., sodium carbonate) in a solvent like dichloromethane |

Diazotization and Coupling Reactions

The primary aryl amino group of this compound can undergo diazotization to form a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). lkouniv.ac.in The resulting diazonium salt is a versatile intermediate. lkouniv.ac.in

Diazonium salts are highly reactive and can participate in a variety of subsequent reactions, most notably azo coupling. lkouniv.ac.in In an azo coupling reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778), to form an azo compound, which contains the characteristic -N=N- linkage. lkouniv.ac.in These azo compounds are often colored and have applications as dyes. chemicalbook.com

The general mechanism for diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium, which then acts as the electrophile. lkouniv.ac.in The nucleophilicity of the amino nitrogen is a key factor in this reaction; electron-withdrawing groups on the aromatic ring can decrease the reactivity. lkouniv.ac.in

| Reaction | Reagents | Intermediate/Product | Key Features |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Performed at low temperatures (0-5°C). |

| Azo Coupling | Diazonium Salt, Activated Aromatic Compound | Azo Compound | Forms a new C-N bond, often resulting in colored compounds. |

Nucleophilic Substitution Reactions

While the amino group itself is a nucleophile, the aromatic ring to which it is attached can be susceptible to nucleophilic aromatic substitution (SNA_r_), particularly due to the presence of the electron-withdrawing fluorine atoms. However, direct nucleophilic substitution on the ring of this compound is not a commonly reported reaction pathway. More typically, the amino group acts as a nucleophile.

In the context of related difluoroaniline derivatives, nucleophilic aromatic substitution of a fluorine atom can occur under specific conditions, often requiring a strong nucleophile and sometimes harsh reaction conditions. For example, in the synthesis of certain pharmaceutical intermediates, a fluorine atom on a difluorinated ring can be displaced by a nucleophile. A patent describes the reaction of 2-amino-4,5-difluoro-benzonitrile with ammonia (B1221849) to replace a fluorine atom. google.com

Transformations Involving the Acetamide Moiety

The acetamide group (-NHCOCH₃) also offers opportunities for chemical modification, primarily through hydrolysis of the amide bond or by reactions at the alpha-carbon of the acetyl group.

Hydrolysis and Amide Bond Modifications

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-amino-2,4-difluoroaniline and acetic acid.

Acidic Hydrolysis: Heating the acetamide with a strong acid, such as hydrochloric acid, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. rsc.org This leads to the cleavage of the amide bond. A general procedure for the deacetylation of N-substituted 4-acetamidobenzenesulfonamides involves refluxing with 6N HCl for several hours. researchgate.net

Basic Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is generally a slower process than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles. youtube.com The reaction typically requires heating with a strong base like sodium hydroxide. youtube.com

These hydrolysis reactions are useful for deprotection strategies in multi-step syntheses where the amino group is initially protected as an acetamide.

| Condition | Reagents | Products |

| Acidic | Strong Acid (e.g., HCl), Heat | 5-Amino-2,4-difluoroaniline, Acetic Acid |

| Basic | Strong Base (e.g., NaOH), Heat | 5-Amino-2,4-difluoroaniline, Acetate (B1210297) Salt |

Reactions at the Alpha-Carbon of the Acetamide

The alpha-carbon of the acetamide group (the carbon adjacent to the carbonyl) can potentially be a site for reactions, such as alkylation, although this is less common for simple acetamides compared to other activated methylene (B1212753) compounds. To facilitate reactions at this position, a stronger electron-withdrawing group is often required to increase the acidity of the alpha-protons.

In some synthetic contexts, the alpha-carbon of an acetamide can be halogenated and subsequently used in substitution reactions. For example, a chloroacetamide derivative can be reacted with a nucleophile to form a new carbon-nucleophile bond. A European patent describes the reaction of 2-chloro-N-[2-[(4-fluorophenyl)amino]phenyl]acetamide with 4-aminopyridine, where the chlorine at the alpha-position is displaced by the pyridine nitrogen. epo.org While not directly involving this compound, this illustrates a potential derivatization pathway for the acetamide moiety after an initial alpha-halogenation step.

Furthermore, photoredox catalysis has emerged as a method for the decarboxylative alkylation at the alpha-position of N-acetylated amino acids, demonstrating the potential for C-C bond formation at this site under specific catalytic conditions. nih.gov

Formation of Cyclic Derivatives and Heterocyclic Scaffolds Utilizing the Compound as a Precursor

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, primarily due to the presence of the reactive primary amino group. This group can participate in cyclization reactions to form fused ring systems.

One of the most significant applications of this compound is in the synthesis of potent antibacterial agents, specifically fluoroquinolones. nih.gov In a notable example, this compound serves as the N-1 substituent for the quinolone core. The synthesis involves the reaction of the amino group with a suitable quinolone precursor, leading to the formation of a C-N bond and the incorporation of the 2,4-difluorophenylamino moiety into the final structure. nih.gov

An example is the synthesis of 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This compound has demonstrated exceptionally potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The structure-activity relationship studies revealed that the combination of the 1-(5-amino-2,4-difluorophenyl) group with an 8-chloro substituent on the quinolone core is crucial for this high activity. nih.gov

The general reaction pathway can be conceptualized as a nucleophilic substitution where the amino group of this compound attacks an electrophilic center on the quinolone precursor, followed by cyclization to form the final heterocyclic system.

The versatility of the amino group also suggests potential for the synthesis of other heterocyclic systems, such as benzodiazepines, through condensation with appropriate diketones or their derivatives. nih.govrsc.orgnih.gov While specific examples starting from this compound are not prevalent in the literature, the general reactivity pattern of o-phenylenediamines (which have a similar 1,2-amino arrangement after hydrolysis of the acetamide) in the synthesis of benzodiazepines indicates this as a feasible derivatization pathway.

The following table summarizes the key reactants and resulting heterocyclic scaffolds derived from this compound or its conceptual analogues.

| Precursor | Reactant Type | Resulting Heterocyclic Scaffold | Reference |

| This compound | Quinolone Precursor | Fluoroquinolone | nih.gov |

| o-Phenylenediamine Analogue | 1,3-Diketone | 1,5-Benzodiazepine | nih.gov |

This highlights the utility of this compound as a building block in medicinal chemistry for the creation of complex and biologically active molecules.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of amino and fluoro groups on the phenyl ring of N-(5-amino-2,4-difluorophenyl)acetamide makes it a sought-after precursor for the construction of intricate molecular architectures. The amino group provides a nucleophilic center, readily participating in reactions such as amide bond formation, diazotization, and various coupling reactions. The fluorine atoms, on the other hand, can influence the electronic properties of the molecule and its derivatives, often enhancing metabolic stability and binding affinity in biologically active compounds. mdpi.com

A notable example of its application is in the synthesis of novel quinolone antibacterial agents. For instance, the core structure of this compound has been incorporated into the design of potent inhibitors of bacterial DNA gyrase and topoisomerase IV. Specifically, it has been used as a key building block in the synthesis of compounds such as 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.gov This complex molecule has demonstrated exceptionally potent antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov The synthesis of such complex structures highlights the importance of this compound as a starting material for creating molecules with significant therapeutic potential.

The presence of the acetamide (B32628) group can also be strategically utilized. It can act as a protecting group for the aniline (B41778) nitrogen, allowing for selective reactions at other sites of the molecule. Subsequently, the acetamide can be hydrolyzed to regenerate the free amine for further functionalization, adding another layer of synthetic utility.

Scaffold for Chemical Libraries (focused on chemical diversity, not biological screening results)

In the realm of drug discovery and combinatorial chemistry, the concept of a molecular scaffold is paramount. A scaffold is a core structure upon which a variety of substituents can be appended to generate a library of related compounds. This compound serves as an excellent scaffold for generating chemical libraries with significant structural diversity. nih.govnih.govnih.gov

The primary amino group is a key handle for diversification. It can be readily acylated, alkylated, or used in reductive amination reactions with a wide range of aldehydes and ketones. This allows for the introduction of a vast array of side chains, each contributing to the unique properties of the resulting molecule. Furthermore, the aromatic ring itself can be subject to further electrophilic substitution reactions, although the presence of the fluorine atoms can influence the regioselectivity of such transformations.

The generation of diverse chemical libraries from a common scaffold like this compound is a powerful strategy in the search for new bioactive molecules. chemrxiv.org By systematically varying the substituents at different positions of the scaffold, chemists can explore a vast chemical space, increasing the probability of discovering compounds with desired properties. This approach is not limited to drug discovery; it is also employed in the development of new materials and chemical probes.

The following table illustrates the potential for diversification using this compound as a scaffold:

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Buchwald-Hartwig Amination | Aryl halides/triflates | Diaryl or Alkylaryl Amine |

| Diazotization followed by Sandmeyer Reaction | NaNO₂, CuX | Aryl Halide, Aryl Cyanide |

Intermediates for Advanced Materials

While the primary application of this compound appears to be in the life sciences, its structural features suggest potential, albeit less explored, utility as an intermediate for advanced materials. The presence of the difluorinated phenyl ring can impart desirable properties such as thermal stability and altered electronic characteristics to polymers and other materials.

The amino group offers a reactive site for incorporation into polymer backbones, for example, through the formation of polyamides or polyimides. These classes of polymers are known for their high performance in demanding applications. The fluorine atoms can enhance the polymer's resistance to chemical degradation and improve its dielectric properties.

Although specific examples of this compound being used as a direct precursor for commercially available advanced materials are not widely documented in publicly available literature, its potential in this area is a logical extension of its known chemical reactivity. Further research may uncover applications in areas such as high-performance plastics, liquid crystals, or organic electronics.

Utility in the Development of New Synthetic Methodologies

The synthesis of complex molecules often necessitates the development of new or improved synthetic methods. The unique electronic and steric properties of this compound can make it a useful substrate for testing and refining new chemical transformations.

For instance, the development of novel cross-coupling reactions, such as those catalyzed by palladium or copper, often involves testing the methodology on a range of substrates with varying electronic and steric demands. The difluorinated and aminated phenyl ring of the title compound presents a specific set of challenges and opportunities for such reactions. The successful application of a new methodology to a substrate like this compound can demonstrate the robustness and broad applicability of the new method.

Advanced Analytical Methodologies for Purity Assessment and Quantification in Chemical Research

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like N-(5-amino-2,4-difluorophenyl)acetamide. It offers high resolution, sensitivity, and precise quantification, making it ideal for purity assessment.

Method Development for Separation of Related Compounds and Impurities

The primary goal of HPLC method development is to achieve a robust separation between the main compound (the Active Pharmaceutical Ingredient or API in a pharmaceutical context) and any potential impurities. sepscience.com These impurities can include starting materials, synthetic by-products, or degradation products. For this compound, related compounds could be isomers or substances with incomplete or alternative substitutions on the phenyl ring.

The development process involves the systematic optimization of several parameters:

Column Selection: A stationary phase that provides optimal interaction with the analyte and its impurities is chosen.

Mobile Phase Composition: The ratio of aqueous buffer to organic solvent is adjusted to control the elution strength. Additives like acids (e.g., formic acid, trifluoroacetic acid) or buffers are used to control the pH and improve peak shape, especially for ionizable compounds like amines. lcms.cz

Detection: A UV detector is commonly used for aromatic compounds. The wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity. chromatographyonline.com

A typical validated HPLC method for a similar aromatic amine demonstrates good linearity, accuracy, and precision. nih.gov The speed of method development can be significantly enhanced by using mass spectrometric detection, which helps in tracking peaks and identifying co-elutions without needing to run individual standards for every peak. lcms.cz

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Provides good hydrophobic interaction for retaining and separating aromatic compounds. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase to ensure consistent ionization of the amine group and improve peak shape. lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase HPLC. lcms.cz |

| Gradient Elution | e.g., 10% to 90% B over 15 minutes | Allows for the separation of compounds with a wide range of polarities, from polar impurities to the less polar main compound. |